1-Chloro-4-(phenylethynyl)benzene
Overview
Description
1-Chloro-4-(phenylethynyl)benzene is an organic compound with the molecular formula ClC₆H₄C≡CC₆H₅. It is an internal alkyne that features a phenylethynyl group attached to a chlorobenzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
1-Chloro-4-(phenylethynyl)benzene can be synthesized through a palladium-catalyzed Kumada cross-coupling reaction. This method involves the reaction of alkynyl halides with Grignard reagents in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as TMEDA (tetramethylethylenediamine) and a phosphine ligand like triphenylphosphine (PPh₃). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1-Chloro-4-(phenylethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The phenylethynyl group can be oxidized or reduced to form different functional groups, such as ketones or alcohols.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-4-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and advanced materials with specific electronic or optical properties.
Biology and Medicine: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(phenylethynyl)benzene involves its ability to participate in various chemical reactions due to the presence of the phenylethynyl group and the chlorine atom. The phenylethynyl group can undergo nucleophilic addition or substitution reactions, while the chlorine atom can be replaced by other nucleophiles. These reactions enable the compound to form new bonds and structures, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Chloro-4-(phenylethynyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(phenylethynyl)benzene: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and the conditions required for its reactions.
1-Iodo-4-(phenylethynyl)benzene: Contains an iodine atom, making it more reactive in certain coupling reactions due to the weaker carbon-iodine bond.
4-Ethynylbenzyl alcohol: Features an ethynyl group attached to a benzyl alcohol, providing different functional group reactivity.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-chloro-4-(2-phenylethynyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZAAGCDWVIPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324707 | |
Record name | 1-Chloro-4-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5172-02-1 | |
Record name | 5172-02-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-4-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-4-(phenylethynyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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